molecular formula C18H15ClF4N2O3 B11475854 Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-, ethyl ester

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-, ethyl ester

Cat. No.: B11475854
M. Wt: 418.8 g/mol
InChI Key: QIYYFSFQTWDFQL-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound that features both aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the formamido intermediate: This step involves the reaction of 2-chloroaniline with formic acid to produce 2-chlorophenylformamide.

    Introduction of the trifluoromethyl group: The next step involves the reaction of 2-chlorophenylformamide with ethyl trifluoroacetate in the presence of a base to introduce the trifluoromethyl group.

    Amination: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism by which ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE: Similar in structure but lacks the trifluoromethyl and fluoro groups.

    ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE: Similar but with a bromine atom instead of chlorine.

Uniqueness

The presence of both trifluoromethyl and fluoro groups in ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE makes it unique. These groups significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15ClF4N2O3

Molecular Weight

418.8 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-fluoroanilino)propanoate

InChI

InChI=1S/C18H15ClF4N2O3/c1-2-28-16(27)17(18(21,22)23,24-12-9-7-11(20)8-10-12)25-15(26)13-5-3-4-6-14(13)19/h3-10,24H,2H2,1H3,(H,25,26)

InChI Key

QIYYFSFQTWDFQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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